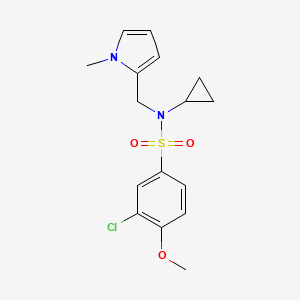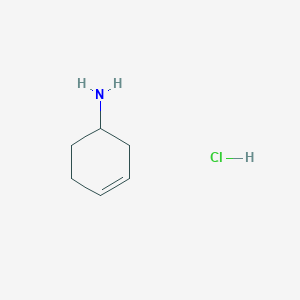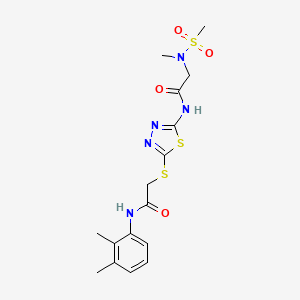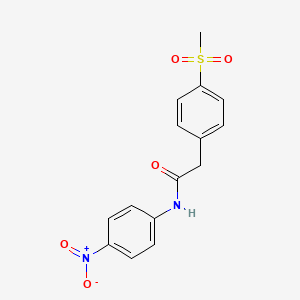
2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide” is a chemical compound that is not widely documented in the literature. It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid . The compound contains a methylsulfonyl group and a nitrophenyl group, which are both common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of “2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide” can be inferred from its name. It likely contains a central acetamide group (CH3CONH), with a 4-(methylsulfonyl)phenyl group and a 4-nitrophenyl group attached to the nitrogen atom of the acetamide . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of “2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide” can be predicted based on the reactivity of its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The nitro group might be reduced to an amine group under certain conditions . The methylsulfonyl group is typically quite stable and does not readily undergo chemical reactions .Scientific Research Applications
Antimalarial Activity : A study by Werbel et al. (1986) explored the antimalarial activity of certain compounds, including those related to 2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide. They found increasing antimalarial potency correlated with specific properties of the phenyl ring substituents. This research suggests potential in antimalarial applications (Werbel et al., 1986).
Solvatochromism and Molecular Interactions : Krivoruchka et al. (2004) investigated the solvatochromism of heteroaromatic compounds, including a molecule structurally similar to the target compound. The study highlighted the role of hydrogen bonds in molecular interactions, which could have implications in designing sensors or understanding solvent effects on molecular behavior (Krivoruchka et al., 2004).
Hydrogen Bond Studies in Analogs : Romero and Margarita (2008) synthesized and analyzed hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are chemically related to the target compound. Their findings on intramolecular hydrogen-bond behavior can be crucial in understanding the chemical properties and reactivity of such compounds (Romero & Margarita, 2008).
Antimicrobial Agents : Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, like the target compound, for potential use as antimicrobial agents. This research indicates the compound's potential applications in developing new antimicrobial drugs (Darwish et al., 2014).
Photocatalytic Degradation Studies : Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen using TiO2 nanoparticles. This study is relevant because acetaminophen (N-(4-hydroxyphenyl)acetamide) shares some structural similarities with the target compound, suggesting potential applications in environmental remediation or understanding photodegradation processes (Jallouli et al., 2017).
Optical Properties and DFT Calculations : Wannalerse et al. (2022) conducted DFT calculations and explored the optical properties of orcinolic derivatives, which are structurally related to the target compound. This research provides insights into the electronic and optical behavior of such compounds, which could be useful in material science or chemical sensing applications (Wannalerse et al., 2022).
Amorphous Material Catalysis : Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as catalysts for the degradation of acetaminophen. This study, while not directly on the target compound, provides insights into the catalytic potential of related compounds in environmental applications (Qi et al., 2020).
Mechanism of Action
The mechanism of action of “2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide” is not documented in the literature. If this compound has biological activity, it would likely depend on its ability to interact with biological macromolecules such as proteins or nucleic acids. The presence of the nitrophenyl group might allow for interactions with aromatic amino acids in proteins, for example .
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-23(21,22)14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZKQBVGFDRESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

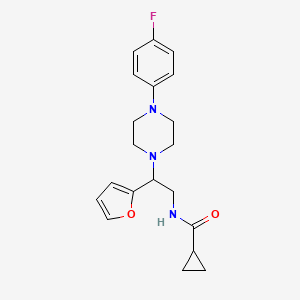

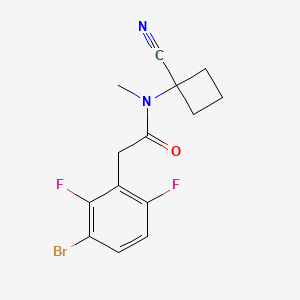
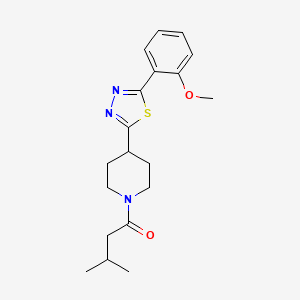
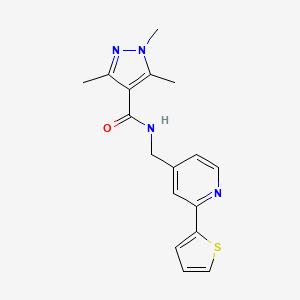
![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2694696.png)
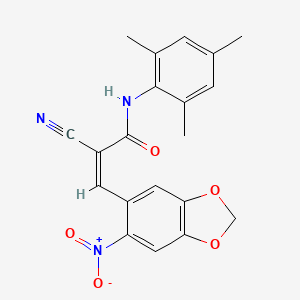
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)


